4-Bromo-3-nitroanisole
Overview
Description
4-Bromo-3-nitroanisole: is an organic compound with the molecular formula C7H6BrNO3 . It is a derivative of anisole, where the methoxy group is substituted with a bromine atom at the fourth position and a nitro group at the third position. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals .
Mechanism of Action
Mode of Action
It’s known that nitroaromatic compounds like 4-nitroanisole undergo photochemical nucleophilic aromatic substitution by hydroxide ion . This could suggest that 4-Bromo-3-nitroanisole might interact with its targets in a similar manner, but more research is needed to confirm this.
Biochemical Pathways
It’s known that the compound has been used in the synthesis of various other compounds
Pharmacokinetics
The compound is a solid at room temperature, with a melting point of 32-34 °C and a boiling point of 153-154 °C . These properties could influence its bioavailability, but further studies are needed to understand its pharmacokinetics.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 4-Bromo-3-nitroanisole involves the bromination of 3-nitroanisole. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is carried out in an organic solvent such as dichloromethane or chloroform at room temperature .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve a multi-step process starting from readily available raw materials. The process includes nitration of anisole to form 3-nitroanisole, followed by bromination to yield the final product. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 4-Bromo-3-nitroanisole can undergo nucleophilic aromatic substitution reactions where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitro group in this compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride in hydrochloric acid.
Oxidation Reactions: Although less common, the methoxy group can be oxidized to a carboxylic acid under strong oxidative conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol, potassium thiolate in ethanol.
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate in acidic medium.
Major Products:
Substitution: Various substituted anisoles depending on the nucleophile used.
Reduction: 4-Bromo-3-aminoanisole.
Oxidation: 4-Bromo-3-nitrobenzoic acid.
Scientific Research Applications
Chemistry: 4-Bromo-3-nitroanisole is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various heterocyclic compounds and pharmaceuticals .
Biology and Medicine: In medicinal chemistry, this compound is utilized in the synthesis of potential drug candidates. Its derivatives have been studied for their antimicrobial, anti-inflammatory, and anticancer properties .
Industry: The compound is used in the agrochemical industry for the synthesis of herbicides and pesticides. It is also employed in the production of dyes and pigments .
Comparison with Similar Compounds
- 4-Bromo-2-nitroanisole
- 4-Bromo-5-methoxyaniline
- 2-Bromo-4-nitroanisole
- 4-Chloro-3-nitroanisole
Comparison: 4-Bromo-3-nitroanisole is unique due to the specific positioning of the bromine and nitro groups, which influences its reactivity and the types of reactions it can undergo. Compared to 4-Bromo-2-nitroanisole, the meta-positioning of the nitro group in this compound makes it more suitable for certain substitution reactions. The presence of the methoxy group also enhances its solubility in organic solvents, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
1-bromo-4-methoxy-2-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO3/c1-12-5-2-3-6(8)7(4-5)9(10)11/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCOBIBRGPCFIGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90201605 | |
Record name | 4-Bromo-3-nitroanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90201605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5344-78-5 | |
Record name | 1-Bromo-4-methoxy-2-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5344-78-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-3-nitroanisole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005344785 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Bromo-4-methoxy-2-nitrobenzene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1161 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Bromo-3-nitroanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90201605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromo-3-nitroanisole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.900 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What can you tell us about the structure of 4-bromo-3-nitroanisole based on the research?
A1: The research article focuses on understanding the structure of this compound using computational chemistry methods. While it doesn't explicitly state the molecular formula or weight, it utilizes techniques like Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy to analyze its vibrational characteristics []. The study further investigates the molecule's electronic properties, including its first-order hyperpolarizability and the HOMO-LUMO energy gap, providing valuable insights into its reactivity and potential applications [].
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